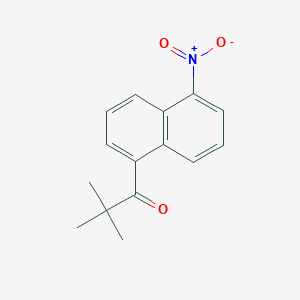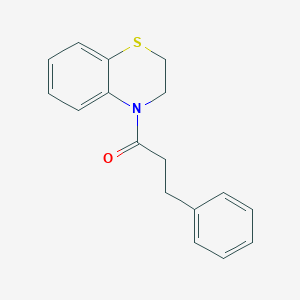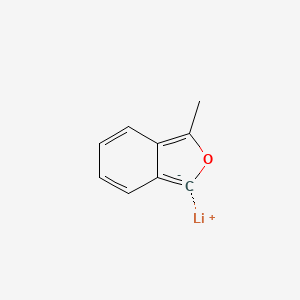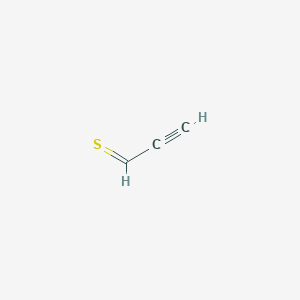
2-Propynethial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynethial is an organic compound with the molecular formula C₃H₂S It is a sulfur-containing compound characterized by the presence of a triple bond between carbon atoms, making it a member of the alkyne family
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propynethial can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Propynethial undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into thiols or other sulfur-containing compounds.
Substitution: The triple bond in this compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the hydrogen atoms attached to the carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted alkynes and sulfur-containing derivatives.
Scientific Research Applications
2-Propynethial has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studies are investigating its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Propynethial exerts its effects involves interactions with various molecular targets. The triple bond in the compound allows it to participate in a range of chemical reactions, including binding to enzymes and other proteins. These interactions can modulate biological pathways and lead to the observed effects, such as antimicrobial activity.
Comparison with Similar Compounds
2-Propynethial can be compared with other sulfur-containing alkynes, such as:
Propargyl mercaptan: Similar in structure but with different reactivity and applications.
Ethynylthiol: Another sulfur-containing alkyne with distinct chemical properties.
Thioacetylene: Shares the alkyne functional group but differs in its sulfur atom placement.
Properties
CAS No. |
83797-21-1 |
|---|---|
Molecular Formula |
C3H2S |
Molecular Weight |
70.12 g/mol |
IUPAC Name |
prop-2-ynethial |
InChI |
InChI=1S/C3H2S/c1-2-3-4/h1,3H |
InChI Key |
WGZLEPQSVFDOIK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
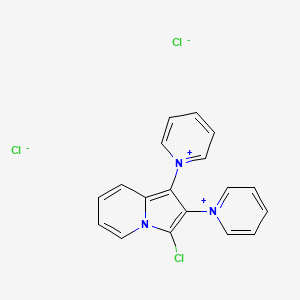
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)

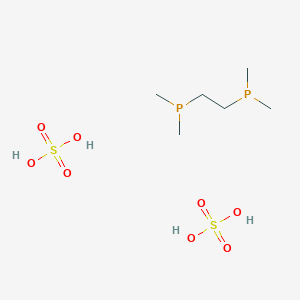
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
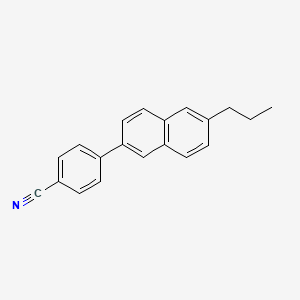
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
